![molecular formula C16H20F2N2O2 B2821023 3-{[1-(4,4-Difluorocyclohexanecarbonyl)azetidin-3-yl]methoxy}pyridine CAS No. 2380008-86-4](/img/structure/B2821023.png)
3-{[1-(4,4-Difluorocyclohexanecarbonyl)azetidin-3-yl]methoxy}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[1-(4,4-Difluorocyclohexanecarbonyl)azetidin-3-yl]methoxy}pyridine is a complex organic compound characterized by its unique structure, which includes a difluorocyclohexyl group, a pyridin-3-yloxymethyl group, and an azetidin-1-ylmethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(4,4-Difluorocyclohexanecarbonyl)azetidin-3-yl]methoxy}pyridine typically involves multiple steps, including the preparation of intermediate compounds. The synthetic route may involve the following steps:
Formation of the Difluorocyclohexyl Group:
Preparation of the Pyridin-3-yloxymethyl Group: This step involves the synthesis of a pyridine derivative, which can be achieved through various methods, including the reaction of pyridine with formaldehyde and a suitable alcohol.
Formation of the Azetidin-1-ylmethanone Group: This step involves the synthesis of an azetidine derivative, which can be achieved through the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-{[1-(4,4-Difluorocyclohexanecarbonyl)azetidin-3-yl]methoxy}pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
3-{[1-(4,4-Difluorocyclohexanecarbonyl)azetidin-3-yl]methoxy}pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a component in industrial processes.
Mecanismo De Acción
The mechanism of action of 3-{[1-(4,4-Difluorocyclohexanecarbonyl)azetidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar structural motif but different functional groups.
4-Iodobenzoic Acid: Another compound with a similar aromatic structure but different substituents.
Uniqueness
3-{[1-(4,4-Difluorocyclohexanecarbonyl)azetidin-3-yl]methoxy}pyridine is unique due to its combination of difluorocyclohexyl, pyridin-3-yloxymethyl, and azetidin-1-ylmethanone groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Propiedades
IUPAC Name |
(4,4-difluorocyclohexyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N2O2/c17-16(18)5-3-13(4-6-16)15(21)20-9-12(10-20)11-22-14-2-1-7-19-8-14/h1-2,7-8,12-13H,3-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZCNJLFSATYRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N2CC(C2)COC3=CN=CC=C3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(2H-1,3-benzodioxol-5-yl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2820941.png)
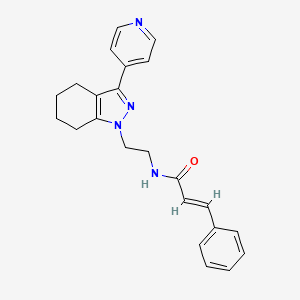
![(2Z)-3-[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B2820943.png)

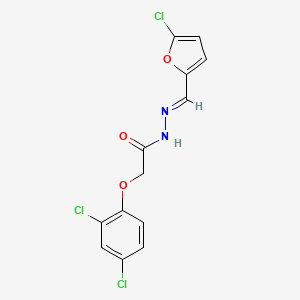
![(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2820948.png)
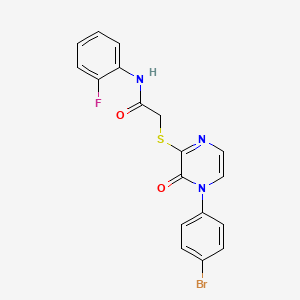

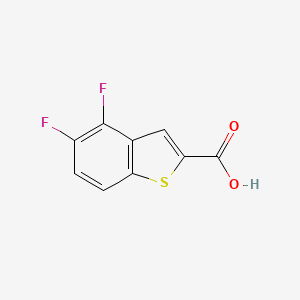
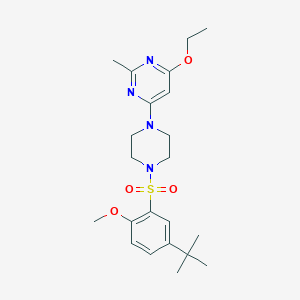
![4-[(6-bromo-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/new.no-structure.jpg)
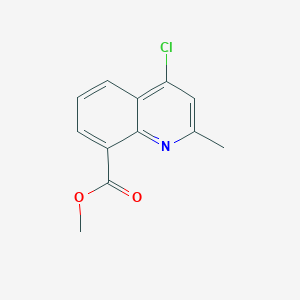
![2-Chloro-N-[[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]propanamide](/img/structure/B2820962.png)
![6-amino-4-(2-hydroxy-3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2820963.png)
